molecular formula C17H19NO B14452750 2-Phenyl-N-(2-phenylpropan-2-yl)acetamide CAS No. 76440-28-3

2-Phenyl-N-(2-phenylpropan-2-yl)acetamide

Cat. No.: B14452750
CAS No.: 76440-28-3
M. Wt: 253.34 g/mol
InChI Key: WPEKLUGRXBABOK-UHFFFAOYSA-N
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Description

2-Phenyl-N-(2-phenylpropan-2-yl)acetamide is an organic compound with a complex structure that includes a phenyl group and an acetamide group

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-N-(2-phenylpropan-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Phenylacetic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-Phenyl-N-(2-phenylpropan-2-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-N-(2-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-N-(2-phenylpropan-2-yl)acetamide is unique due to its specific combination of phenyl and acetamide groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

CAS No.

76440-28-3

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

2-phenyl-N-(2-phenylpropan-2-yl)acetamide

InChI

InChI=1S/C17H19NO/c1-17(2,15-11-7-4-8-12-15)18-16(19)13-14-9-5-3-6-10-14/h3-12H,13H2,1-2H3,(H,18,19)

InChI Key

WPEKLUGRXBABOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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